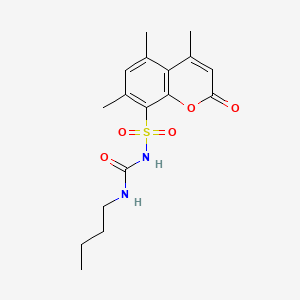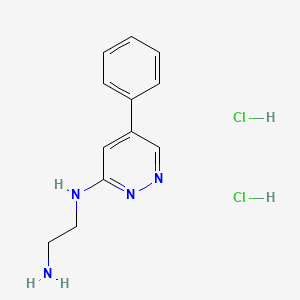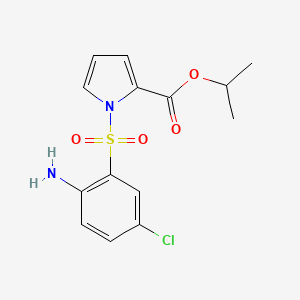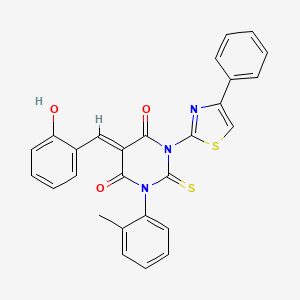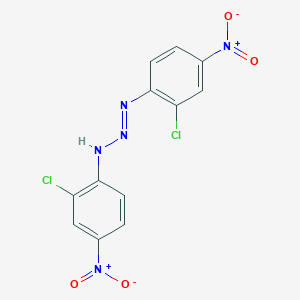
1-Triazene, 1,3-bis(2-chloro-4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Triazene, 1,3-bis(2-chloro-4-nitrophenyl)- is a compound belonging to the triazene family, characterized by the presence of a triazene group (-NNN-) and two 2-chloro-4-nitrophenyl groups. Triazene compounds are known for their versatility in biological, physical, and chemical applications . This compound, in particular, has been studied for its potential use in various fields, including medicine and industry.
Vorbereitungsmethoden
The synthesis of 1-Triazene, 1,3-bis(2-chloro-4-nitrophenyl)- typically involves the reaction of 2-chloro-4-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. This salt is then reacted with another molecule of 2-chloro-4-nitroaniline under basic conditions to form the triazene compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Triazene, 1,3-bis(2-chloro-4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common reagents and conditions used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-Triazene, 1,3-bis(2-chloro-4-nitrophenyl)- involves the induction of oxidative stress and the activation of stress-activated protein kinase/c-Jun NH2-terminal kinase pathways. This leads to apoptosis in malignant cells, making it a potential antitumor agent . The compound’s molecular targets include various cellular proteins involved in stress response and apoptosis pathways.
Vergleich Mit ähnlichen Verbindungen
1-Triazene, 1,3-bis(2-chloro-4-nitrophenyl)- can be compared to other similar compounds, such as:
1,3-Diphenyltriazene: A simpler triazene compound with two phenyl groups instead of 2-chloro-4-nitrophenyl groups.
3-Acetyl-1,3-bis(2-chloro-4-nitrophenyl)-1-triazene: A derivative with an acetyl group, showing similar antitumor properties.
1,3-Bis(4-nitrophenyl)triazene: A compound with nitrophenyl groups in different positions, used in similar applications.
The uniqueness of 1-Triazene, 1,3-bis(2-chloro-4-nitrophenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
92952-96-0 |
|---|---|
Molekularformel |
C12H7Cl2N5O4 |
Molekulargewicht |
356.12 g/mol |
IUPAC-Name |
2-chloro-N-[(2-chloro-4-nitrophenyl)diazenyl]-4-nitroaniline |
InChI |
InChI=1S/C12H7Cl2N5O4/c13-9-5-7(18(20)21)1-3-11(9)15-17-16-12-4-2-8(19(22)23)6-10(12)14/h1-6H,(H,15,16) |
InChI-Schlüssel |
RFRDEAGJOOCGPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NN=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


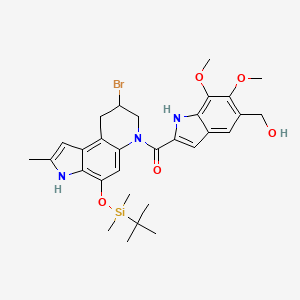

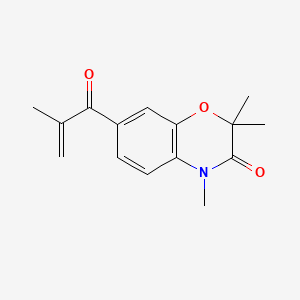
![13-ethylsulfanyl-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12741468.png)
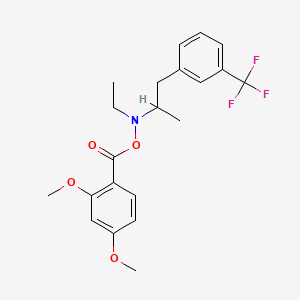
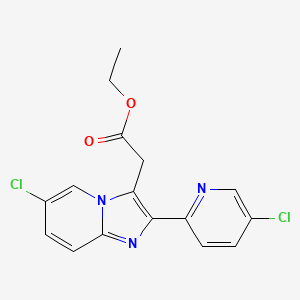
![3-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(3-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12741485.png)
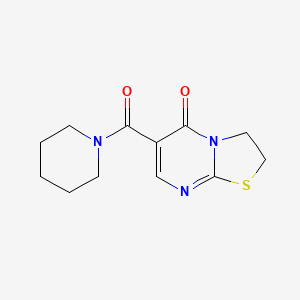
![(2R)-3-hydroxy-2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B12741491.png)

